Cas no 881570-87-2 ((5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one)

(5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
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- 3-Hexyl-5-[[(2-methoxyphenyl)amino]methylene]-2-thioxo-4-thiazolidinone
- 3-hexyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione
- 881570-87-2
- (E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- STK991441
- F3225-8607
- (5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- AKOS005646360
- (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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- インチ: 1S/C17H22N2O2S2/c1-3-4-5-8-11-19-16(20)15(23-17(19)22)12-18-13-9-6-7-10-14(13)21-2/h6-7,9-10,12,20H,3-5,8,11H2,1-2H3/b18-12+
- InChIKey: HDILWARQJUEIIF-LDADJPATSA-N
- SMILES: S1C(/C=N/C2C=CC=CC=2OC)=C(N(C1=S)CCCCCC)O
計算された属性
- 精确分子量: 350.11227030g/mol
- 同位素质量: 350.11227030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 8
- 複雑さ: 466
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 450.8±55.0 °C(Predicted)
- 酸度系数(pKa): -1.73±0.20(Predicted)
(5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-8607-10μmol |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-2mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-75mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-50mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-3mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-25mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-1mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-40mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-4mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-8607-10mg |
(5E)-3-hexyl-5-{[(2-methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-87-2 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
(5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献
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(5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-oneに関する追加情報
Introduction to (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 881570-87-2)
(5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 881570-87-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound make it a promising candidate for further investigation and potential therapeutic applications.
The chemical structure of (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is characterized by a thiazolidinone ring system with a hexyl substituent at the 3-position and a (2-methoxyphenyl)aminomethylidene moiety at the 5-position. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an interesting target for drug discovery and development.
Recent studies have highlighted the potential of thiazolidinones in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain thiazolidinone derivatives exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that these compounds interfere with viral replication by targeting key viral enzymes, thereby inhibiting viral proliferation.
In another study published in the European Journal of Medicinal Chemistry, researchers investigated the anticancer properties of thiazolidinones. The results showed that these compounds can induce apoptosis in cancer cells by modulating multiple signaling pathways, such as the PI3K/Akt and MAPK pathways. This makes them potential candidates for the development of new anticancer drugs.
The specific structure of (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to enhance its biological activity compared to other thiazolidinone derivatives. The hexyl substituent at the 3-position increases lipophilicity, which can improve cellular uptake and bioavailability. The (2-methoxyphenyl)aminomethylidene moiety at the 5-position confers additional functional groups that can interact with biological targets, enhancing the compound's potency and selectivity.
Preclinical studies have demonstrated that (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exhibits low toxicity and good pharmacokinetic properties. These findings suggest that it has a favorable safety profile, making it suitable for further development as a therapeutic agent.
In addition to its potential therapeutic applications, (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has also been studied for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, enabling researchers to investigate protein function and interactions in greater detail.
The synthesis of (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves several steps, including the formation of the thiazolidinone ring system and the introduction of the hexyl and (2-methoxyphenyl)aminomethylidene substituents. Recent advancements in synthetic chemistry have made it possible to produce this compound with high yield and purity, facilitating its use in both research and development settings.
In conclusion, (5E)-3-hexyl-5-{(2-methoxyphenyl)aminomethylidene}-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 881570-87-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive target for further investigation in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, this compound holds significant promise for the development of novel drugs to address unmet medical needs.
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